molecular formula C14H11ClN4O B10968926 N-(5-chloro-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(5-chloro-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10968926
M. Wt: 286.71 g/mol
InChI Key: BWMHYPKRZSCQBW-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound known for its diverse applications in medicinal chemistry and material science. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused ring system that imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 5-chloro-2-methylphenylhydrazine and ethyl acetoacetate under acidic or basic conditions.

    Carboxamide Formation: The resulting pyrazolo[1,5-a]pyrimidine intermediate is then reacted with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or acids.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation can be achieved using reagents like chlorine (Cl₂) or bromine (Br₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, N-(5-chloro-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.

Medicine

In medicine, derivatives of this compound have shown promise as therapeutic agents. Their ability to modulate biological pathways can lead to the development of new medications with improved efficacy and safety profiles.

Industry

Industrially, this compound is used in the development of advanced materials, including fluorescent dyes and sensors. Its unique photophysical properties make it suitable for applications in imaging and diagnostics.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to the desired biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its use as a kinase inhibitor.

    5-Chloro-N-(1-methyl-3-o-tolyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide: A closely related compound with similar structural features.

Uniqueness

N-(5-chloro-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C14H11ClN4O

Molecular Weight

286.71 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C14H11ClN4O/c1-9-3-4-10(15)7-11(9)17-14(20)12-8-13-16-5-2-6-19(13)18-12/h2-8H,1H3,(H,17,20)

InChI Key

BWMHYPKRZSCQBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=NN3C=CC=NC3=C2

Origin of Product

United States

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